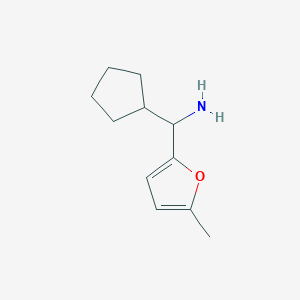

Cyclopentyl(5-methylfuran-2-yl)methanamine

Description

Chemical Structure: Cyclopentyl(5-methylfuran-2-yl)methanamine (CAS: 142920-61-4) is a secondary amine with the molecular formula C₁₁H₁₇NO (molecular weight: 179.26 g/mol) . Its structure comprises a methanamine backbone substituted with a cyclopentyl group and a 5-methylfuran-2-ylmethyl group. The furan ring is substituted at the 5-position with a methyl group, which influences electronic properties and metabolic stability. The cyclopentyl group contributes to steric bulk and moderate lipophilicity (logP: 2.64) .

Properties

IUPAC Name |

cyclopentyl-(5-methylfuran-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9/h6-7,9,11H,2-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENIPKUBWPSVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2CCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(5-methylfuran-2-yl)methanamine typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution with Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction, often using cyclopentyl halides in the presence of a base.

Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(5-methylfuran-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Substitution reactions often involve halides, acids, or bases as reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Cyclopentyl(5-methylfuran-2-yl)methanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl(5-methylfuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- SIRT2 Inhibition : Phenyl derivatives with urea linkers (e.g., compound 21) show superior activity, but cyclopentyl analogs may offer better solubility for central nervous system targets .

- Metabolic Stability : The 5-methylfuran group in cyclopentyl analogs may resist oxidative metabolism better than phenyl or thiophene groups, extending half-life .

- Target Selectivity : Cyclopentyl’s steric bulk could reduce off-target effects compared to smaller substituents like methylcyclopropyl .

Biological Activity

Introduction

Cyclopentyl(5-methylfuran-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound, with the CAS number 473732-73-9, is characterized by its unique cyclopentyl and furan moieties, which contribute to its biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic applications.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 175.25 g/mol |

| Common Reactions | Oxidation, Reduction, Substitution |

| Major Products from Reactions | Aldehydes, Ketones, Alcohols, Amines |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. It may act as an inhibitor or activator within various biochemical pathways. The precise mechanism depends on the target and context of use.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. In vitro studies have shown that modifications at the 2-position of the furan ring can enhance potency against pathogens such as Mycobacterium tuberculosis .

- Cytotoxicity Assessments : A study evaluated the cytotoxic effects of related compounds on human cell lines (HCT116 and GM637). The results indicated a minimum inhibitory concentration (MIC) of 2.5 μg/ml with no significant cytotoxicity observed, suggesting a favorable therapeutic index for compounds similar to this compound .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of furan-based compounds revealed that specific substitutions can lead to enhanced biological activity. For instance, maintaining the 5-methylfuran structure at the 2-position was critical for optimal binding interactions with target proteins .

Table 2: Summary of Biological Activities

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary studies on related compounds have demonstrated acceptable safety margins in animal models, indicating potential for further development in pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.